molecular formula C20H17F2N3O3S B2589476 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 897482-48-3

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2589476
CAS RN: 897482-48-3
M. Wt: 417.43
InChI Key: BJQJXVKQSPOLBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone was carried out through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .


Molecular Structure Analysis

The molecular formula of the compound is C19H14F2N4OS2. The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The new designed 1,2,3-triazole was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .

Scientific Research Applications

Antimicrobial and Antifungal Activity

This chemical compound's derivatives have been synthesized and evaluated for their potential in antimicrobial and antifungal applications. For instance, new pyridine derivatives synthesized using a similar core structure exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Furthermore, benzothiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, demonstrating potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity (Pancholia et al., 2016).

Structural and Bioactive Studies

The compound's structural analogs have been synthesized and characterized, revealing their potential as bioactive molecules. The synthesis and biological activity of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have been explored for in vitro antibacterial activity, showcasing moderate to good antimicrobial properties (Mhaske, Shelke, Raundal, & Jadhav, 2014). Additionally, novel benzodifuranyl compounds derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating significant biological activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

The compound's derivatives have also been investigated for their corrosion inhibition properties on mild steel in an acidic medium, demonstrating significant inhibitory effects and suggesting applications in materials science for protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c21-12-9-13(22)18-17(10-12)29-20(23-18)25-7-5-24(6-8-25)19(26)16-11-27-14-3-1-2-4-15(14)28-16/h1-4,9-10,16H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJXVKQSPOLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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